molecular formula C7H9N2O2- B13707377 2-Ethyl-5-methyl-3-pyrazolecarboxylate

2-Ethyl-5-methyl-3-pyrazolecarboxylate

Cat. No.: B13707377
M. Wt: 153.16 g/mol
InChI Key: VFMGOJUUTAPPDA-UHFFFAOYSA-M
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Description

2-Ethyl-5-methyl-3-pyrazolecarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound’s structure consists of a five-membered ring with two adjacent nitrogen atoms, an ethyl group at the second position, a methyl group at the fifth position, and a carboxylate group at the third position. This unique arrangement imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-5-methyl-3-pyrazolecarboxylate can be synthesized through various methods. One common approach involves the cyclocondensation of ethyl diazoacetate with methylene carbonyl compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as a solvent . Another method includes the reaction of ethyl acetylpyruvate with hydrazine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl-3-pyrazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-3-pyrazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions influence the compound’s biological activity and its ability to modulate various biochemical pathways. For instance, pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-methyl-3-pyrazolecarboxylate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of both ethyl and methyl groups on the pyrazole ring enhances its lipophilicity and potential biological activity. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H9N2O2-

Molecular Weight

153.16 g/mol

IUPAC Name

2-ethyl-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H,10,11)/p-1

InChI Key

VFMGOJUUTAPPDA-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)[O-]

Origin of Product

United States

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